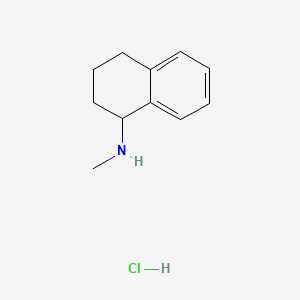

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, reflecting the precise structural arrangement of functional groups within the molecular framework. The Chemical Abstracts Service has assigned the registry number 64037-95-2 to the hydrochloride salt form of this compound, distinguishing it from the free base form which carries the Chemical Abstracts Service number 10409-15-1. This dual registry system reflects the chemical significance of both the neutral amine and its protonated salt form in various chemical contexts.

The International Union of Pure and Applied Chemistry systematic naming convention follows established protocols for naming substituted tetrahydronaphthalene derivatives. The base structure tetrahydronaphthalene indicates a naphthalene ring system where one of the aromatic rings has been fully reduced to a cyclohexane ring, creating a bicyclic system with only one remaining aromatic ring. The positional numbering system places the amino group at position 1, which represents the junction carbon between the aromatic and aliphatic rings, while the N-methyl designation indicates the presence of a methyl group attached to the nitrogen atom.

The standardized International Chemical Identifier string for the hydrochloride salt is documented as InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3;1H, providing a unique digital fingerprint for computational chemistry applications. The corresponding International Chemical Identifier Key DXTXXJLZWGNMLO-UHFFFAOYSA-N serves as a shortened identifier for database searches and chemical informatics applications. These standardized identifiers ensure unambiguous chemical identification across global chemical databases and regulatory systems.

Structural Synonyms and Pharmaceutical Naming Conventions

The compound exhibits extensive synonymy in chemical literature, reflecting various naming conventions adopted by different chemical suppliers and research institutions. Alternative systematic names include 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-, hydrochloride, which follows the Chemical Abstracts Service indexing methodology for naphthalene derivatives. Additional nomenclature variants include Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine hydrochloride and N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, demonstrating the flexibility in systematic naming approaches for this structural class.

Commercial chemical suppliers have adopted various catalog designations for this compound, reflecting different organizational systems for chemical inventory management. The compound appears in commercial databases under multiple product codes, including AMBH996F2CB8 from Ambeed Incorporated, MB03780 from various suppliers, and specialized research chemical designations. These commercial identifiers facilitate procurement and quality control processes in research and industrial applications.

Molecular Formula and Hydrochloride Salt Formation

The molecular formula of this compound is documented as C₁₁H₁₆ClN, reflecting the addition of hydrogen chloride to the parent amine compound. The free base form maintains the molecular formula C₁₁H₁₅N with a molecular weight of 161.24 grams per mole, while the hydrochloride salt exhibits a molecular weight of 197.71 grams per mole due to the incorporation of the hydrogen chloride molecule. This molecular weight difference provides a quantitative measure for analytical chemistry applications and purity determinations.

The formation of the hydrochloride salt occurs through acid-base chemistry, wherein the basic nitrogen atom of the methylamino group accepts a proton from hydrogen chloride, forming an ionic compound with enhanced stability and solubility properties. The salt formation process results in the protonation of the tertiary amine nitrogen, creating a quaternary ammonium center balanced by a chloride counterion. This ionic character significantly alters the physical and chemical properties compared to the neutral amine precursor.

Analytical characterization data for the hydrochloride salt reveals distinct spectroscopic signatures that differentiate it from the free base form. The compound exhibits a characteristic appearance described as a white to yellow crystalline powder or solid, with enhanced thermal stability compared to the free base. Storage recommendations typically specify ambient temperature conditions with protection from moisture, reflecting the hygroscopic nature of many amine hydrochloride salts. The purity specifications for commercial preparations typically range from 95% to 99%, with analytical confirmation provided through high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |

| Molecular Weight | 161.24 g/mol | 197.71 g/mol |

| Chemical Abstracts Service Number | 10409-15-1 | 64037-95-2 |

| Physical Appearance | Liquid or solid | White to yellow crystalline powder |

| Storage Requirements | Inert atmosphere | Ambient temperature, moisture protection |

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTXXJLZWGNMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982047 | |

| Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-95-2 | |

| Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Dihydronaphthalen-1-one Intermediate

- Starting Materials: α-Naphthol and chlorobenzene are reacted in the presence of aluminium chloride as a Lewis acid catalyst.

- Reaction Conditions: The reaction is conducted in chlorobenzene solvent at 60–65°C with stirring and reflux.

- Outcome: Formation of 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one as a key intermediate.

- Purification: The crude mixture is subjected to column chromatography on silica gel using ethyl acetate/hexane (2:8) to separate isomeric impurities.

| Parameter | Details |

|---|---|

| Catalyst | Aluminium chloride (2.2 eq) |

| Temperature | 60–65°C |

| Solvent | Chlorobenzene |

| Purification | Silica gel chromatography |

| Yield | ~65% |

Reduction to 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1-ol

- Reagent: Sodium borohydride (NaBH4) in methanol.

- Conditions: Reaction cooled to 10–15°C, NaBH4 added slowly under stirring.

- Workup: Methanol is removed by distillation, followed by extraction with methylene chloride (MDC), washing, and solvent removal under vacuum.

- Yield: Approximately 87% of the alcohol intermediate.

| Parameter | Details |

|---|---|

| Reducing Agent | Sodium borohydride (1.14 eq) |

| Solvent | Methanol |

| Temperature | 10–15°C |

| Workup | Extraction with MDC, vacuum drying |

| Yield | ~87% |

Amination and Methylation to Form N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Method: Hydrogenation of the naphthalene precursor using chiral catalysts such as Rhodium-BINAP complexes ensures enantiomeric purity.

- Conditions: Hydrogenation at 60–80°C under 50–100 psi hydrogen pressure.

- Methylation: Introduction of the N-methyl group typically occurs via reductive amination or methylation of the amine intermediate.

- Purification: Column chromatography (silica gel, CH2Cl2/MeOH 9:1) or recrystallization (ethanol/water) to achieve >98% purity.

- Critical Parameters: Catalyst loading (2–5 mol%), solvent system (ethanol/water 7:3), and hydrogen pressure are optimized to balance yield and selectivity.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 50–100 psi | Higher pressure reduces reaction time but risks over-reduction |

| Catalyst Loading | 2–5 mol% | Excess catalyst increases cost without improving enantioselectivity |

| Temperature | 60–80°C | Ensures optimal hydrogenation rate |

| Solvent System | Ethanol/Water (7:3) | Enhances crystallinity of hydrochloride salt |

Formation of Hydrochloride Salt

- Process: The free base amine is dissolved in an organic solvent such as ethyl acetate or toluene and treated with a source of hydrogen chloride gas or hydrochloric acid.

- Crystallization: The hydrochloride salt precipitates upon cooling or addition of anti-solvents such as methyl isobutyl ketone or N,N-dimethylacetamide.

- Outcome: Stable crystalline form II of the hydrochloride salt with purity greater than 99% and impurity levels below 0.1%.

Research Findings and Analytical Data

- Purity and Enantiomeric Excess: The use of chiral catalysts and controlled hydrogenation conditions yields enantiomerically pure this compound with >98% purity.

- Impurity Profile: Impurities such as des-methyl analogs and positional isomers are minimized by optimized reaction conditions and purification protocols.

- Analytical Techniques: Gas chromatography (GC), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and quantification of the product and impurities.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dihydronaphthalen-1-one formation | α-Naphthol, chlorobenzene, AlCl3, 60–65°C | ~65 | Column chromatography purification required |

| Reduction to dihydronaphthalen-1-ol | NaBH4, methanol, 10–15°C | ~87 | Controlled addition of NaBH4 critical |

| Hydrogenation and methylation | Rhodium-BINAP catalyst, H2 (50–100 psi), 60–80°C | >95 | Chiral catalyst essential for enantioselectivity |

| Hydrochloride salt formation | HCl gas or solution, ethyl acetate/toluene | >99 | Crystallization to stable form II |

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthylamine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Naphthylamine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Hydroxylated or cyanated derivatives.

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including its interaction with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

N,N-Dimethyltetrahydronaphthalen-2-amine Derivatives

Several N,N-dimethyl-substituted analogs (e.g., compounds 5l , 5m , 5n , 5o ) exhibit structural variations in substituent groups compared to Sertraline HCl:

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Contains a cyclohexyl group at position 4 and dimethylamine at position 2. Melting point: 137–139°C .

- trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) : Features a 2-chlorophenyl group at position 4 and dimethylamine. Synthesized as a racemic mixture .

Key Differences :

- Sertraline’s monomethylamine group enhances selectivity for serotonin transporters, whereas dimethylamine derivatives (e.g., 5l, 5m) exhibit bulkier substituents that may alter receptor binding .

- The 3,4-dichlorophenyl group in Sertraline is essential for SSRI activity; replacing it with non-halogenated groups (e.g., cyclohexyl in 5l) reduces potency .

Positional Isomers and Halogen Variations

- Sertraline Impurity C (MM0317.06) : (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This impurity replaces the 3,4-dichlorophenyl group with a 4-chlorophenyl substituent, reducing SSRI efficacy due to altered electronic properties .

- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride : Chlorine atoms are on the tetrahydronaphthalene ring instead of the phenyl group, significantly altering lipophilicity and bioavailability .

Stereochemical Variants

Sertraline’s (1S,4S) configuration is critical for activity. Diastereomers and enantiomers exhibit diminished pharmacological effects:

- Impurity A (MM0317.04) : (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This diastereomer is a by-product with negligible SSRI activity .

- Racemic Sertraline HCl : Contains equal parts (1S,4S) and (1R,4R) enantiomers. The (1R,4R) enantiomer is pharmacologically inactive, necessitating chiral separation during synthesis .

Pharmacokinetic and Physicochemical Properties

Insights :

- Sertraline’s 3,4-dichlorophenyl group balances lipophilicity for blood-brain barrier penetration, while bulkier substituents (e.g., cyclohexyl in 5l) may hinder absorption .

- Impurity C’s reduced chlorine substitution decreases molecular weight (308.25 g/mol vs. 342.69 g/mol for Sertraline) and alters retention times in HPLC .

Biological Activity

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (N-MTHNA·HCl) is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to neuromodulation and enzyme interaction. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.

N-MTHNA·HCl is characterized by the molecular formula and has a molecular weight of approximately 197.71 g/mol. The synthesis typically involves the following steps:

- Starting Material : 1,2,3,4-tetrahydronaphthalene is used as the base compound.

- N-Methylation : The tetrahydronaphthalene undergoes N-methylation using methyl iodide or methyl bromide in the presence of a base.

- Formation of Hydrochloride Salt : The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.

The overall reaction can be summarized as follows:

Enzymatic Interaction

Research indicates that N-MTHNA·HCl significantly stimulates the activity of tyrosine hydroxylase , an enzyme critical for catecholamine biosynthesis (including dopamine). This stimulation occurs at low concentrations and suggests that N-MTHNA·HCl interacts with unique neuromodulatory pathways distinct from known sigma or dopamine receptors.

Key Findings :

- Tyrosine Hydroxylase Stimulation : The compound enhances the production of dopamine by activating tyrosine hydroxylase.

- Receptor Interaction : It exhibits selective interaction with sigma-like receptors, indicating potential therapeutic applications in treating neurological disorders.

Comparative Analysis of Related Compounds

The following table compares N-MTHNA·HCl with structurally related compounds regarding their biological activities:

| Compound Name | CAS Number | Molecular Weight | Tyrosine Hydroxylase Activity | Receptor Interaction Type |

|---|---|---|---|---|

| N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl | 64037-95-2 | 197.71 g/mol | Significant | Sigma-like |

| Sertraline Hydrochloride | 79617-99-5 | 342.69 g/mol | Moderate | SSRI |

| (1RS)-4-(3,4-Dichlorophenyl)-N-methyl... HCl | 79559-98-1 | 308.25 g/mol | Low | Sigma-like |

Neurological Applications

Research has explored the potential of N-MTHNA·HCl in treating conditions such as schizophrenia and Parkinson's disease due to its ability to modulate dopamine function. In a study involving animal models:

- Objective : To assess the efficacy of N-MTHNA·HCl in enhancing dopaminergic signaling.

- Methodology : Administered at varying doses to observe behavioral changes and biochemical markers associated with dopamine levels.

- Results : Significant improvement in motor functions and reduced symptoms associated with dopamine deficiency were noted.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how are yields optimized?

- Methodological Answer : The compound is synthesized via reductive amination of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one with methylamine, followed by reduction using H₂ over Pd/C. Yields (58–75%) depend on solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes), reaction time, and catalyst loading . Optimization includes HPLC purification (e.g., 10 mL/min flow rate, hexane-based solvent systems) to isolate trans-diastereomers and ensure purity >95% .

Q. How is the purity and structural integrity of this compound validated in synthetic protocols?

- Methodological Answer : Purity is confirmed via HPLC with retention time analysis (e.g., t₁ = 15.3 min, t₂ = 17.2 min in hexane-based systems) . Structural validation employs ¹H/¹³C NMR for stereochemical assignment (e.g., cyclohexyl or biphenyl substituents) and HRMS for molecular weight confirmation . Melting points (e.g., 137–139°C for crystalline forms) and optical rotation ([α]D = +50.6 to +97.8) further verify enantiomeric purity .

Q. What analytical techniques are used to differentiate between stereoisomers or impurities?

- Methodological Answer : Chiral resolution via (D)-mandelic acid crystallization separates enantiomers, as demonstrated in sertraline synthesis . Impurity profiling (e.g., 4-(3-chlorophenyl) derivatives) uses LC-MS and comparative NMR against reference standards (e.g., EP pharmacopeial guidelines) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of structural analogs?

- Methodological Answer : In silico docking studies assess affinity for targets like serotonin transporters by analyzing substituent effects (e.g., cyclohexyl vs. chlorophenyl groups). DFT calculations evaluate steric and electronic contributions of substituents to binding energy, guiding the design of high-affinity analogs .

Q. What strategies resolve contradictions in pharmacological data between enantiomers?

- Methodological Answer : Contradictions arise from differing enantiomer activities (e.g., (1R,4S)- vs. (1S,4R)-configurations). Resolution involves:

- Stereochemical analysis : X-ray crystallography or NOESY NMR to confirm configurations .

- Biological assays : Separate testing of enantiomers (e.g., cyclobutylated derivatives) to isolate pharmacological effects .

- Reproducibility checks : Validating synthetic protocols to exclude racemization or impurity interference .

Q. How are enzymatic methods applied to modify the tetrahydronaphthalene core for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.